molecular formula C25H20FN3O B11042121 5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11042121
M. Wt: 397.4 g/mol
InChI Key: RBNKPJQRXMSNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-3,4-bis(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

5-(4-Fluorophenyl)-3,4-bis(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity close to that of native ligands . This interaction can modulate the receptor’s activity, leading to its therapeutic effects.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one stands out due to its unique fluorophenyl and methylphenyl groups. Similar compounds include:

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H20FN3O

Molecular Weight

397.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H20FN3O/c1-15-3-7-17(8-4-15)22-21-23(28-27-22)25(30)29(20-13-11-19(26)12-14-20)24(21)18-9-5-16(2)6-10-18/h3-14,24H,1-2H3,(H,27,28)

InChI Key

RBNKPJQRXMSNJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=C(C=C4)F)NN=C3C5=CC=C(C=C5)C

Origin of Product

United States

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